Cyclo(-Trp-Tyr)

Descripción general

Descripción

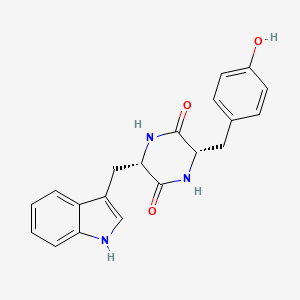

Cyclo(-Trp-Tyr) is a complex organic compound that features a piperazine-2,5-dione core with hydroxybenzyl and indolylmethyl substituents

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Cyclo(-Trp-Tyr) typically involves multi-step organic reactions. One common approach is the condensation of 4-hydroxybenzylamine with an indole derivative, followed by cyclization to form the piperazine-2,5-dione ring. The reaction conditions often require the use of strong bases like potassium hydroxide in methanol to facilitate the condensation and cyclization steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Cyclo(-Trp-Tyr) undergoes various chemical reactions, including:

Oxidation: The hydroxybenzyl group can be oxidized to form corresponding quinones.

Reduction: The indole ring can be reduced under specific conditions to yield dihydroindole derivatives.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydroindole derivatives.

Substitution: Ethers or esters of the hydroxybenzyl group.

Aplicaciones Científicas De Investigación

Cyclo(-Trp-Tyr) has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Industry: Utilized in the development of novel materials and as a precursor in organic synthesis.

Mecanismo De Acción

The mechanism of action of Cyclo(-Trp-Tyr) involves interaction with specific molecular targets. The hydroxybenzyl and indolylmethyl groups can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- (3s,6s)-3-(4-Hydroxyphenyl)-6-(1h-Indol-3-Ylmethyl)piperazine-2,5-Dione

- (3s,6s)-3-(4-Methoxybenzyl)-6-(1h-Indol-3-Ylmethyl)piperazine-2,5-Dione

Uniqueness

Cyclo(-Trp-Tyr) is unique due to the presence of both hydroxybenzyl and indolylmethyl groups, which confer distinct chemical and biological properties

Actividad Biológica

Cyclo(-Trp-Tyr), a cyclic dipeptide composed of tryptophan and tyrosine, has garnered attention for its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications in various fields, including medicine and biotechnology.

Chemical Structure and Properties

Cyclo(-Trp-Tyr) is characterized by a cyclic structure that enhances its stability and bioactivity compared to linear peptides. The unique arrangement of amino acids contributes to its ability to interact with biological systems effectively.

Biological Activities

- Antioxidant Properties

- Antimicrobial Activity

- Neuroprotective Effects

- Cell Signaling Modulation

The biological activities of cyclo(-Trp-Tyr) can be attributed to several mechanisms:

- Oxidative Stress Reduction : By scavenging free radicals, cyclo(-Trp-Tyr) reduces oxidative damage to cells, thereby preserving cellular integrity .

- Membrane Interaction : The cyclic structure allows it to integrate into lipid membranes, influencing membrane fluidity and permeability, which can disrupt pathogen membranes .

- Gene Expression Modulation : Cyclo(-Trp-Tyr) may affect gene expression related to stress responses, enhancing cellular resilience against environmental stresses .

Table 1: Summary of Biological Activities of Cyclo(-Trp-Tyr)

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial properties of cyclo(-Trp-Tyr), researchers tested its effects on various wound-related microorganisms. Results indicated significant inhibition of bacterial growth, particularly when used in conjunction with conventional antibiotics like ampicillin, highlighting its potential as an adjuvant therapy in wound care management .

Case Study: Neuroprotection

Another study focused on the neuroprotective effects of cyclo(-Trp-Tyr) in models of oxidative stress. The compound was shown to reduce neuronal cell death significantly compared to controls, suggesting its potential role in developing treatments for conditions like Alzheimer’s disease .

Propiedades

IUPAC Name |

3-[(4-hydroxyphenyl)methyl]-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c24-14-7-5-12(6-8-14)9-17-19(25)23-18(20(26)22-17)10-13-11-21-16-4-2-1-3-15(13)16/h1-8,11,17-18,21,24H,9-10H2,(H,22,26)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJDMXAAEAVGGSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC(C(=O)N3)CC4=CC=C(C=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00875215 | |

| Record name | 25Piperazinedione, indole derivative | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00875215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20829-53-2 | |

| Record name | 25Piperazinedione, indole derivative | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00875215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of cyclo(Trp-Tyr)?

A: Cyclo(Trp-Tyr) belongs to the diketopiperazine class of compounds. Its structure is characterized by hydrogen-bonded tapes, a common feature in diketopiperazines []. These tapes are further stabilized by strong intermolecular interactions involving the dipeptide's oxygen and hydrogen atoms with solvent molecules [].

Q2: How has computational chemistry contributed to our understanding of cyclo(Trp-Tyr)?

A: Researchers have employed a combination of experimental and theoretical approaches to study cyclo(Trp-Tyr)'s electronic structure []. Valence photoelectron spectra were obtained experimentally using VUV radiation. On the theoretical front, low-energy conformers were identified through automated conformer-rotamer ensemble sampling using tight-binding simulations []. Further analysis involved simulating the spectra using various computational methods like Hartree-Fock (HF), density functional theory (DFT), and the quantum-chemistry CCSD method []. This combined approach allows for a detailed understanding of cyclo(Trp-Tyr)'s electronic characteristics.

Q3: Has cyclo(Trp-Tyr) demonstrated any interesting material properties?

A: Research has shown that cyclo(Trp-Tyr) possesses self-assembling properties []. This self-assembly, driven by hydrogen bonding, leads to the formation of crystalline hydrogels []. Notably, these hydrogels exhibit exceptional mechanical strength and remarkable tolerance to extreme pH conditions and fluctuating temperatures []. This resilience makes them potentially suitable for applications in challenging environments, such as electrochemical systems [].

Q4: What is the biological significance of cyclo(Trp-Tyr)?

A: Cyclo(Trp-Tyr) has been identified as a naturally occurring diketopiperazine, isolated from the bacterium Bacillus subtilis strain B38 []. This discovery highlights the potential role of cyclo(Trp-Tyr) in bacterial metabolism or signaling pathways, although further research is needed to explore its specific biological functions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.